

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromohexane

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Compound of Interest

Compound Name: 3-Bromohexane

Cat. No.: B146008

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Introduction

3-Bromohexane is a secondary alkyl halide that serves as a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.^[1] Its reactivity is primarily dictated by the presence of a bromine atom on the third carbon of a hexane chain, making it susceptible to nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of **3-bromohexane**, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Chemical and Physical Properties

3-Bromohexane is a colorless to light orange or yellow clear liquid with a strong, pungent odor.^[1] It is insoluble in water but soluble in common organic solvents such as ethanol and diethyl ether.^[1] The presence of a chiral center at the carbon bearing the bromine atom means that **3-bromohexane** can exist as two enantiomers, (R)-**3-bromohexane** and (S)-**3-bromohexane**.^[2]

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ Br	[1]
Molecular Weight	165.07 g/mol	[1]
CAS Number	3377-87-5	[1]
Boiling Point	144-146 °C	[3]
Density	1.17 g/cm ³	[3]
Refractive Index	1.446	[3]
Flash Point	46 °C	[3]

Stability and Handling

3-Bromohexane is a flammable liquid and should be stored in a cool, dry place away from heat sources and direct sunlight.[1] Upon exposure to high temperatures, it may emit toxic fumes.[1] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Commercial preparations are often stabilized with a copper chip.[4]

Reactivity

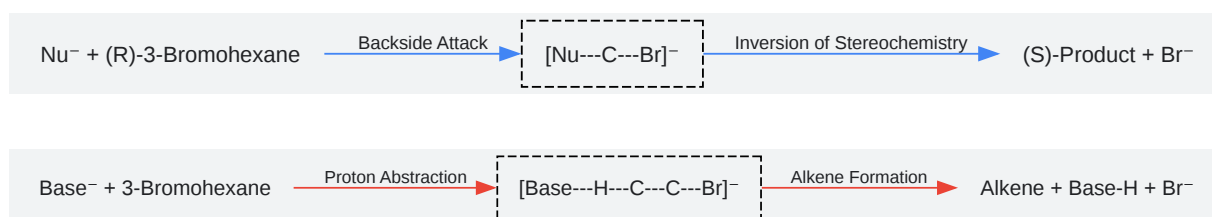
The reactivity of **3-bromohexane** is centered around the carbon-bromine bond. The electronegativity difference between carbon and bromine creates a polar bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The C-Br bond is also the weakest bond in the molecule, with a typical bond dissociation energy of approximately 276 kJ/mol, making it a good leaving group.[5][6] As a secondary alkyl halide, **3-bromohexane** can undergo both SN1 and SN2 substitution reactions, as well as E1 and E2 elimination reactions, with the outcome depending on the nature of the nucleophile/base, the solvent, and the reaction temperature.

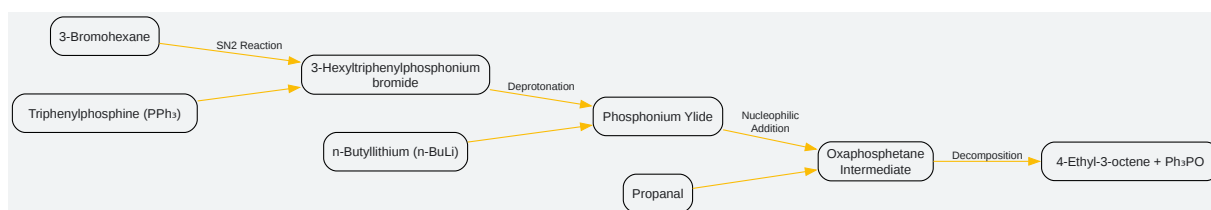
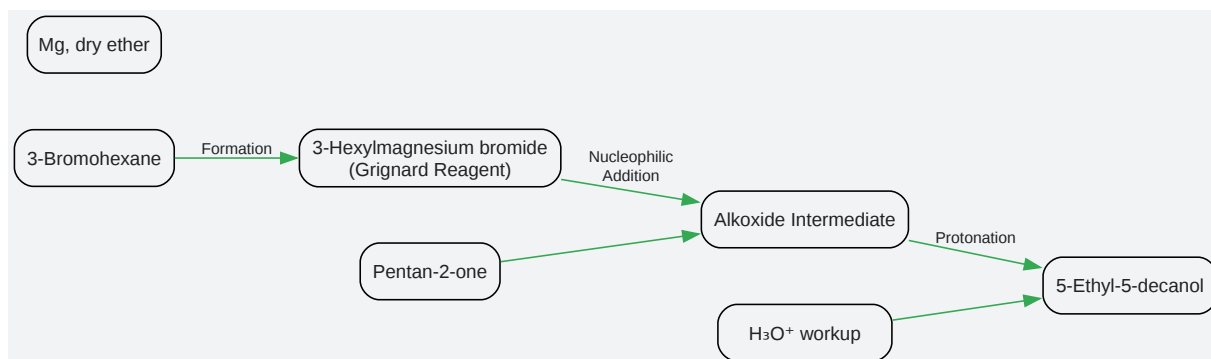
Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromine atom with a nucleophile.

SN2 Reaction Mechanism:

In the presence of a strong, unhindered nucleophile in a polar aprotic solvent, **3-bromohexane** will favor an SN2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the chiral center. The rate of the SN2 reaction is dependent on the concentration of both the **3-bromohexane** and the nucleophile.^{[7][8]}





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